
Application Notes and Protocols: CrPt₃ in
Spintronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Chromium--platinum (1/3)

Cat. No.: B15483342 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The alloy CrPt₃ has emerged as a material of significant interest in the field of

spintronics. Its unique properties, particularly the existence of both chemically ordered (L1₂)

ferrimagnetic and chemically disordered (A1) paramagnetic phases, make it a versatile platform

for exploring and harnessing spin-based phenomena. As a topological semimetal, CrPt₃

exhibits a strong anomalous Hall effect and has the potential to generate unconventional spin-

orbit torques (SOTs), which are crucial for developing next-generation, energy-efficient memory

and logic devices.[1][2][3]

The ordered L1₂ phase of CrPt₃ is ferrimagnetic, where the magnetic moments of Cr and Pt

atoms align antiparallel, resulting in a net magnetic moment.[2][4] In contrast, the disordered

A1 phase is paramagnetic.[2][4] This phase-dependent magnetism, coupled with its strong

spin-orbit coupling, allows for the investigation of how magnetic and crystallographic orders

influence spin torque generation.[5] Furthermore, CrPt₃ possesses a high Curie temperature

and significant magnetocrystalline anisotropy, rendering it suitable for applications in magneto-

optical and opto-electronic devices.[6]

These application notes provide a comprehensive overview of the use of CrPt₃ in spintronic

devices, detailing its applications, key material properties, and experimental protocols for

synthesis and characterization.
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The primary application of CrPt₃ in spintronics revolves around its ability to generate highly

efficient and unconventional spin-orbit torques (SOTs).

Unconventional Spin-Orbit Torque (SOT) Generation: CrPt₃ is used as a spin-current source

in multilayer heterostructures.[2][4] When a charge current flows through the CrPt₃ layer, it

generates a spin current due to the spin Hall effect. This spin current can then exert a torque

on the magnetization of an adjacent ferromagnetic layer, enabling its manipulation.[2]

Studies have shown that both ordered and disordered phases of CrPt₃ can generate

unconventional field-like torques, suggesting that the crystal structure, in addition to

magnetic ordering, plays a crucial role.[2][4] This is particularly promising for switching

magnetic layers with perpendicular magnetic anisotropy (PMA) without the need for an

external magnetic field, a key requirement for high-density MRAM.[3]

Topological Spintronics: As a topological semimetal, CrPt₃'s electronic band structure gives

rise to a large anomalous Hall effect (AHE).[1][3] This property is intrinsically linked to the

Berry curvature in the material's band structure and can be exploited in topological spintronic

devices.

Underlayers for Magnetic Film Growth: The structural properties of CrPt₃ make it an effective

underlayer for controlling the crystallographic orientation and magnetic properties of other

functional layers, such as L1₀-ordered FePt, which is a key material for high-density

magnetic recording.[7]

Quantitative Data Summary
The following tables summarize the key magnetic, structural, and deposition parameters for

CrPt₃ thin films relevant to spintronic applications.

Table 1: Magnetic and Electronic Properties of CrPt₃
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Property Value Phase Reference

Magnetic Ordering Ferrimagnetic
Chemically Ordered

(L1₂)
[2][4]

Paramagnetic
Chemically

Disordered (A1)
[2][4]

Calculated Curie

Temperature (T_c)
762 K Ordered (L1₂) [6]

Magnetocrystalline

Anisotropy (K)
1.1 x 10⁷ erg/cm³ Ordered (L1₂) [6]

Magnetocrystalline

Anisotropy Energy
0.42 meV/formula unit Ordered (L1₂) [6]

Anomalous Hall Effect

(AHE)
~1750 S/cm Ordered (L1₂) [3][5]

Max. Theoretical AHE 1965 S/cm Ordered (L1₂) [3]

Table 2: Thin Film Deposition Parameters (Magnetron Sputtering)

Parameter Value Reference

Substrate Single-crystal MgO (220) [2][4]

Deposition Method DC Magnetron Co-sputtering [2][4]

Base Pressure 5 x 10⁻⁸ Torr [2][4]

Sputtering Gas Argon (Ar) [2][4]

Sputtering Pressure 2.7 mTorr [2][4]

Growth Temperature 500 °C [2][4]

Co-sputtering Growth Rate 1.5 Å/s [2][4]

Post-annealing (for L1₂ order) 850 °C for 40 minutes (in situ) [2][4]
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Experimental Protocols
This section provides detailed protocols for the synthesis of CrPt₃ thin films and their

characterization for spintronic applications.

Protocol 1: Synthesis of Epitaxial CrPt₃ Thin Films via
Magnetron Sputtering
This protocol describes the growth of both chemically ordered (ferrimagnetic) and disordered

(paramagnetic) CrPt₃ thin films.

1. Substrate Preparation:

Use single-crystal MgO (220) substrates to promote epitaxial growth of (110)-oriented CrPt₃.
[2]
Clean the substrates using a standard solvent cleaning procedure (e.g., sequential
sonication in acetone, isopropyl alcohol, and deionized water) and dry with N₂ gas.
Introduce the substrates into a high-vacuum sputtering chamber.

2. Deposition Parameters:

Achieve a base pressure of at least 5 x 10⁻⁸ Torr to ensure high film purity.[2][4]
Heat the substrate to a growth temperature of 500 °C. This temperature is crucial for
achieving epitaxial growth and controlling surface roughness.[2][4]
Introduce high-purity Argon (Ar) gas into the chamber, maintaining a constant sputtering
pressure of 2.7 mTorr.[2][4]
Co-sputter from separate high-purity Cr and Pt targets using a DC power source. Adjust the
power to each target to achieve the desired stoichiometry and a growth rate of approximately
1.5 Å/s.[2][4]
Grow the CrPt₃ film to the desired thickness (e.g., 15 nm for SOT devices).[2]

3. Phase Control (Ordering):

For Chemically Ordered (L1₂) Ferrimagnetic Films: After deposition, without breaking
vacuum, post-anneal the sample in situ at 850 °C for 40 minutes.[2][4]
For Chemically Disordered (A1) Paramagnetic Films: Skip the post-annealing step.[2][4]

4. Heterostructure Deposition:
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After the CrPt₃ layer is prepared and cooled to room temperature, deposit subsequent layers
for the device structure. For a typical SOT device, this includes:
A 3 nm Cu spacer layer to magnetically decouple the CrPt₃ from the ferromagnet.[2]
A 5-8 nm Permalloy (Py, Ni₈₁Fe₁₉) layer, which acts as the spin-torque sensing layer.[2]
A 2 nm Al₂O₃ capping layer to prevent oxidation of the device.[2]

Protocol 2: Characterization of Spin-Orbit Torques using
ST-FMR
This protocol outlines the Spin-Torque Ferromagnetic Resonance (ST-FMR) measurement

used to quantify the spin torques generated by the CrPt₃ layer.

1. Device Fabrication:

Pattern the multilayer film (e.g., MgO/CrPt₃/Cu/Py/Al₂O₃) into Hall bar or rectangular strip
devices using standard photolithography and ion milling techniques.
Deposit electrical contacts (e.g., Ti/Au) for applying current and measuring voltage.

2. Measurement Setup:

Place the device in a setup with a rotating sample stage situated between the poles of an
electromagnet.
Connect the device to a radio-frequency (RF) current source (e.g., 7-8 GHz) and a lock-in
amplifier for voltage measurement.[2][4]

3. ST-FMR Measurement Procedure:

Apply an in-plane external magnetic field (H_ext) to the device.
Apply an RF current (I_rf) through the device. This current generates an RF spin current in
the CrPt₃ layer via the spin Hall effect.
The injected spin current exerts an oscillating torque on the magnetization of the Py layer.
Simultaneously, the RF current generates an Oersted field which also exerts a torque.[4]
Sweep the external magnetic field H_ext. When H_ext matches the ferromagnetic resonance
condition of the Py layer, the magnetization precesses, leading to a resistance oscillation due
to the anisotropic magnetoresistance (AMR) of Py.[4]
This resistance oscillation mixes with the RF current, producing a DC voltage (V_mix) across
the device, which is detected by the lock-in amplifier.
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Record V_mix as a function of H_ext. The resulting spectrum will have symmetric and
antisymmetric Lorentzian components.

4. Data Analysis:

Fit the measured V_mix spectrum to a sum of symmetric and antisymmetric Lorentzian
functions.
The symmetric component is primarily due to the spin-orbit torque (damping-like torque),
while the antisymmetric component arises from the Oersted field and any field-like torques.
By analyzing the relative magnitudes of the symmetric and antisymmetric components, the
spin-torque efficiency (spin Hall angle) can be quantitatively determined.
Repeat the measurement at various angles of the applied magnetic field relative to the
current direction to separate different torque components and identify unconventional
torques.[1]

Mandatory Visualizations
The following diagrams illustrate the key experimental and logical workflows associated with

the use of CrPt₃ in spintronics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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